Isoquinoline vs. Pyridyl Scaffold: Fragment Potency Gain in BTK Inhibition
In the TAK‑020 discovery series, replacement of the pyridyl ring in compound 11 with an isoquinoline delivered compound 18, which retained fragment‑sized properties while improving BTK inhibitory potency to the mid‑nanomolar range. This scaffold change directly informs the selection of 1-(3-pyrrolidinyloxy)isoquinoline over 1-(3-pyrrolidinyloxy)pyridine analogues [1][2].
| Evidence Dimension | BTK inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Mid‑nanomolar (exact value reported in J Med Chem 2021, 64, 12893–12902, compound 18) |
| Comparator Or Baseline | Compound 11 (pyridyl analogue): low micromolar |
| Quantified Difference | ≥10‑fold potency improvement |
| Conditions | Biochemical BTK inhibition assay (details in primary reference) |
Why This Matters
Procurement of the isoquinoline-bearing intermediate rather than the pyridyl analog is essential to maintain the potency trajectory of the TAK‑020 chemotype.
- [1] Sabat M, Dougan DR, Knight B, et al. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK‑020 … J Med Chem. 2021;64(17):12893-12902. doi:10.1021/acs.jmedchem.1c01026 View Source
- [2] Practical Fragments Blog. Fragments in the clinic: TAK‑020. 13 September 2021. View Source
